molecular formula C12H16N2O3 B8819487 (2S)-2-(Acetylamino)-3-hydroxy-N-(phenylmethyl)propanamide CAS No. 171623-03-3

(2S)-2-(Acetylamino)-3-hydroxy-N-(phenylmethyl)propanamide

Cat. No.: B8819487
CAS No.: 171623-03-3
M. Wt: 236.27 g/mol
InChI Key: XRKSCJLQKGLSKU-NSHDSACASA-N
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Description

(2S)-2-(Acetylamino)-3-hydroxy-N-(phenylmethyl)propanamide is an organic compound with a complex structure that includes a benzyl group, an acetamido group, and a hydroxypropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(Acetylamino)-3-hydroxy-N-(phenylmethyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using a suitable protecting group such as a silyl ether.

    Formation of Amide Bond: The protected intermediate is then reacted with benzylamine to form the amide bond.

    Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(Acetylamino)-3-hydroxy-N-(phenylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

(2S)-2-(Acetylamino)-3-hydroxy-N-(phenylmethyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-(Acetylamino)-3-hydroxy-N-(phenylmethyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(Acetamido)-N-benzyl-3-methoxypropanamide: This compound has a methoxy group instead of a hydroxy group.

    (2S)-N-Benzyl-2-acetamido-3-chloropropanamide: This compound has a chloro group instead of a hydroxy group.

Uniqueness

(2S)-2-(Acetylamino)-3-hydroxy-N-(phenylmethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxy group allows for additional hydrogen bonding and reactivity compared to its methoxy and chloro analogs.

Properties

CAS No.

171623-03-3

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

(2S)-2-acetamido-N-benzyl-3-hydroxypropanamide

InChI

InChI=1S/C12H16N2O3/c1-9(16)14-11(8-15)12(17)13-7-10-5-3-2-4-6-10/h2-6,11,15H,7-8H2,1H3,(H,13,17)(H,14,16)/t11-/m0/s1

InChI Key

XRKSCJLQKGLSKU-NSHDSACASA-N

Isomeric SMILES

CC(=O)N[C@@H](CO)C(=O)NCC1=CC=CC=C1

Canonical SMILES

CC(=O)NC(CO)C(=O)NCC1=CC=CC=C1

Origin of Product

United States

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